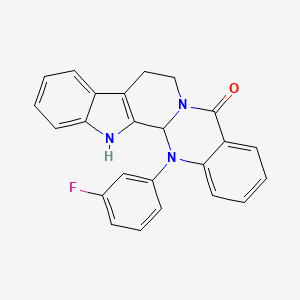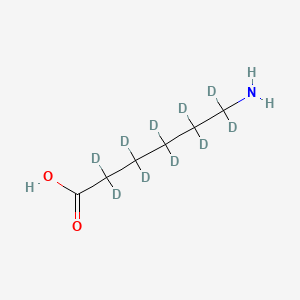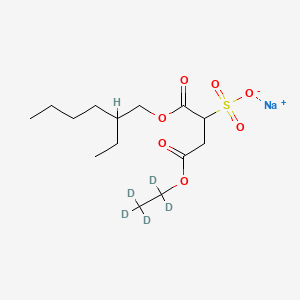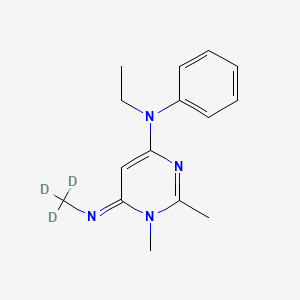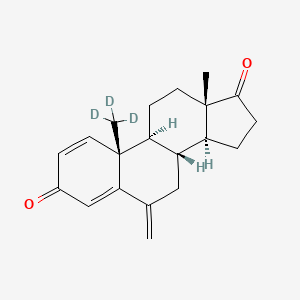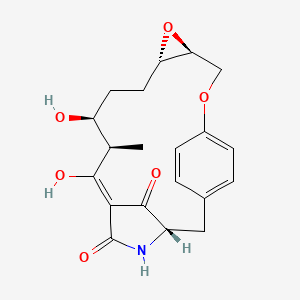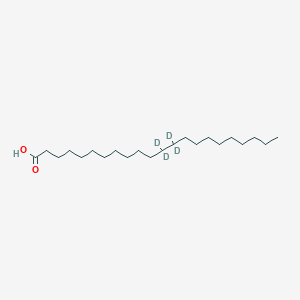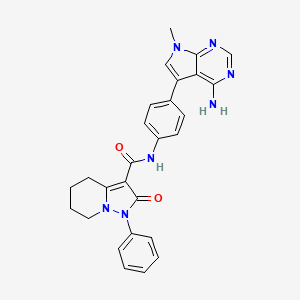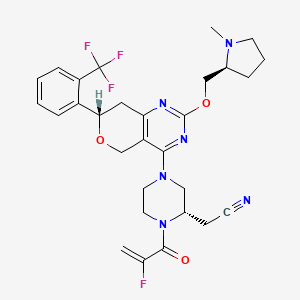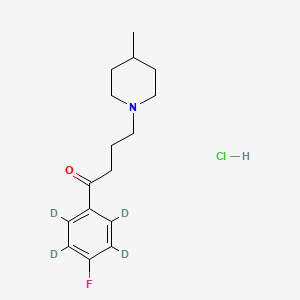
4-desmethylepothilone D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-desmethylepothilone D is a bioactive natural product known for its potent antitumor properties. It belongs to the class of epothilones, which are microtubule-stabilizing agents that inhibit the growth of cancer cells. Epothilones have garnered significant attention due to their effectiveness against various cancer cell lines, including those resistant to other treatments like paclitaxel .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
4-desmethylepothilone D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
4-desmethylepothilone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .
相似化合物的比较
Similar Compounds
- Epothilone B
- Epothilone D
- Desoxyepothilone B
Uniqueness
4-desmethylepothilone D is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other epothilones. Its ability to overcome resistance mechanisms that affect other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for further research and development .
属性
分子式 |
C26H39NO5S |
|---|---|
分子量 |
477.7 g/mol |
IUPAC 名称 |
(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1 |
InChI 键 |
PPADMZQKLQKZMX-NJBAOKSHSA-N |
手性 SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |
规范 SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


